2-(2-氯乙基)哌啶

描述

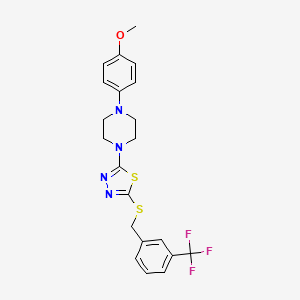

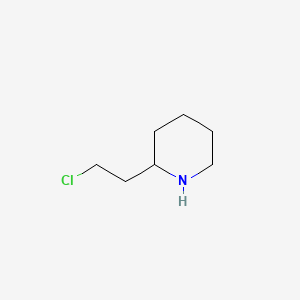

“2-(2-Chloroethyl)piperidine” is a derivative of piperidine . Piperidine is a six-membered ring with five carbon atoms and one nitrogen atom . The molecular formula for “2-(2-Chloroethyl)piperidine” is C7H14ClN .

Synthesis Analysis

The synthesis of piperidine derivatives often involves reactions of protected 1,2-diamines with various reagents . For instance, the synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of “2-(2-Chloroethyl)piperidine” consists of a six-membered ring with five carbon atoms and one nitrogen atom . The average mass of the molecule is 147.646 Da .Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents . The molecular weight of “2-(2-Chloroethyl)piperidine” is 147.646 Da .科学研究应用

Medicinal Chemistry and Drug Design

Piperidines, including 2-(2-Chloroethyl)piperidine, serve as crucial building blocks in drug development. Their six-membered ring structure with one nitrogen atom and five carbon atoms makes them versatile for constructing pharmaceutical compounds. Researchers have explored various synthetic methods for substituted piperidines, such as hydrogenation, cyclization, and multicomponent reactions . The compound’s pharmacological potential lies in its ability to modulate biological targets, making it valuable for drug discovery.

Antioxidant Properties

Naturally occurring piperidine-based compounds, like piperine , exhibit potent antioxidant activity. Piperine, found in plants of the Piperaceae family, effectively scavenges free radicals due to its piperidine moiety . Understanding the antioxidant mechanisms of such compounds can inform therapeutic strategies for oxidative stress-related diseases.

Anticancer Applications

Recent studies highlight the anticancer effects of piperidine derivatives. 2-(2-Chloroethyl)piperidine and related compounds have demonstrated activity against ovarian, prostate, and lung cancers. These molecules modulate critical signaling pathways involved in cancer regulation . Investigating their mechanisms of action could lead to novel therapeutic interventions.

Spiropiperidines and Condensed Piperidines

Researchers have explored the synthesis of spiropiperidines and condensed piperidines . These unique derivatives offer diverse chemical reactivity and biological properties. Spiropiperidines, characterized by a spiro-fused piperidine ring, hold promise in drug design due to their structural novelty. Condensed piperidines, formed by joining two or more piperidine rings, exhibit intriguing pharmacological profiles .

Biological Evaluation and Drug Development

Scientists continue to evaluate synthetic and natural piperidines for their biological activity. The piperidine moiety plays a pivotal role in drug candidates, affecting binding affinity, selectivity, and pharmacokinetics. Researchers explore novel scaffolds containing piperidine rings to develop potential therapeutics .

Multicomponent Reactions and Beyond

Advancements in multicomponent reactions (MCRs) have enabled efficient piperidine synthesis. MCRs allow the assembly of complex structures from simple precursors, streamlining drug discovery efforts. Researchers investigate diverse MCRs to access diverse piperidine derivatives .

安全和危害

未来方向

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

作用机制

Target of Action

It is known that piperidine derivatives are often used in the synthesis of pharmaceuticals and play a role as intermediates and catalysts .

Mode of Action

It’s worth noting that piperidine derivatives have been used in the development of optical dna biosensors for virus detection, suggesting an ability to interact with dna .

Result of Action

Piperidine and its derivatives have shown remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .

Action Environment

Safety data sheets suggest that the compound should be stored in a sealed container, away from fire and sunlight, in a dry and ventilated place .

属性

IUPAC Name |

2-(2-chloroethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClN/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQRANIYPRMMCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388506 | |

| Record name | 2-(2-chloroethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloroethyl)piperidine | |

CAS RN |

111781-62-5 | |

| Record name | 2-(2-chloroethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-mercapto-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3045594.png)

![2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(2-bromophenyl)pyridazin-3(2H)-one](/img/structure/B3045598.png)

![N-(4-chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B3045601.png)

![N-(4-cyanophenyl)-2-((3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3045602.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3045603.png)

![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-4-phenyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B3045609.png)

![4-(3-fluorophenyl)-N-(4-methylbenzyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3045610.png)

![N-benzyl-4-(3-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3045611.png)